MK-0752

Description

Properties

IUPAC Name |

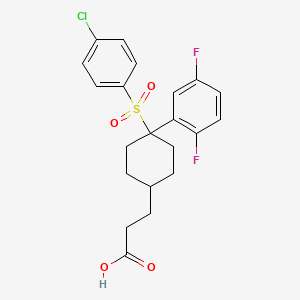

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGJIFAKUZNNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026086, DTXSID70915051 | |

| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471905-41-6, 952578-68-6 | |

| Record name | MK-0752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 0752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0752 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0752 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-0752: A Technical Guide to its Mechanism of Action in Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of MK-0752, a potent, orally bioavailable small molecule inhibitor of gamma-secretase, with a primary focus on its role in the Notch signaling pathway. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to Notch Signaling

The Notch signaling pathway is a highly conserved, juxtacrine signaling system crucial for determining cell fate during embryonic development and for maintaining tissue homeostasis in adults.[1][2] Dysregulation of this pathway has been implicated in the pathogenesis of numerous cancers, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and pancreatic cancer.[3][4][5][6]

The core components of the Notch pathway in mammals include four transmembrane receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4) and five canonical transmembrane ligands (Jagged1, Jagged2, and Delta-like ligands 1, 3, and 4).[7][8]

The Canonical Notch Signaling Pathway

The activation of Notch signaling is a multi-step process initiated by the binding of a ligand on a neighboring cell to a Notch receptor.[7] This interaction triggers a series of proteolytic cleavages:

-

S1 Cleavage: The Notch receptor is first cleaved in the Golgi apparatus by a furin-like convertase, resulting in a heterodimeric receptor that is transported to the cell surface.[1][9]

-

S2 Cleavage: Upon ligand binding, the extracellular domain of the Notch receptor is shed by an ADAM family metalloprotease.[1]

-

S3 Cleavage: The final and critical cleavage occurs within the transmembrane domain and is mediated by the γ-secretase complex. This releases the Notch Intracellular Domain (NICD).[1][6]

The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML).[7] This transcriptional activation complex drives the expression of Notch target genes, primarily the Hes (Hairy and enhancer of split) and Hey (Hairy/enhancer-of-split related with YRPW motif) families of basic helix-loop-helix transcription factors.[7][10]

References

- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. embopress.org [embopress.org]

- 10. A phase I trial of the γ-secretase inhibitor MK-0752 in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

MK-0752: A Technical Overview of its Chemical Structure and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MK-0752, a potent, orally bioavailable small molecule inhibitor of γ-secretase. Initially investigated for the treatment of Alzheimer's disease, its mechanism of action has led to its repurposing and evaluation as a potential antineoplastic agent. This document details its chemical structure, mechanism of action, and summarizes key quantitative data and experimental methodologies from preclinical and clinical studies.

Chemical Structure and Properties

MK-0752 is a synthetic small molecule belonging to the class of organic compounds known as carbocyclic fatty acids.

-

IUPAC Name: 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid[1][2]

-

CAS Number: 471905-41-6[1]

-

Chemical Formula: C₂₁H₂₁ClF₂O₄S[3]

-

Molecular Weight: 442.9 g/mol [3]

-

Canonical SMILES: C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl[4]

Mechanism of Action

MK-0752 is a potent and specific inhibitor of γ-secretase, a multi-protein complex that performs intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1][2][5] The inhibition of γ-secretase by MK-0752 is central to its therapeutic potential in both Alzheimer's disease and oncology.

In the context of oncology, the primary target is the Notch signaling pathway , which is crucial for cell-fate determination, proliferation, and survival.[6][7] In many cancers, aberrant Notch signaling is a key driver of tumorigenesis and the maintenance of cancer stem cells (CSCs).[8]

The mechanism of inhibition proceeds as follows:

-

Ligands (e.g., Delta-like, Jagged) bind to the Notch receptor.

-

This binding induces two sequential proteolytic cleavages. The second cleavage is mediated by the γ-secretase complex.

-

This cleavage releases the Notch Intracellular Domain (NICD).

-

NICD translocates to the nucleus, where it forms a complex with transcription factors to activate the expression of downstream target genes (e.g., HES1, HEY1, MYC), promoting cell proliferation and survival.[7][8]

MK-0752 blocks the γ-secretase-mediated cleavage, thereby preventing the release of NICD and its subsequent nuclear translocation.[2][8] This leads to the downregulation of Notch target genes, resulting in growth arrest and apoptosis in tumor cells where the Notch pathway is overactivated.[6][8]

Signaling Pathway Inhibition

The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by MK-0752.

Caption: Inhibition of the Notch signaling pathway by MK-0752.

Quantitative Data Summary

The following table summarizes key quantitative data for MK-0752 from various in vitro and in vivo studies.

| Parameter | Value | System / Context | Reference |

| IC₅₀ | 5 nM | Aβ40 production in human SH-SY5Y neuroblastoma cells | [1] |

| IC₅₀ | ~50 nM | General γ-secretase inhibition | [7][9] |

| IC₅₀ | 6.2 µmol/L | G0/G1 arrest in T-cell acute lymphatic leukemia cell lines | [7] |

| IC₅₀ | 25 µM | Proliferation of HPV-positive HNSCC cell line (SCC154) | [10] |

| IC₅₀ | 33 µM | Proliferation of HPV-negative HNSCC cell lines (Cal27, FaDu) | [10] |

| Effective Dose | 240 mg/kg (p.o.) | 90% decrease in newly produced Aβ in rhesus monkey brain | [1] |

| Effective Dose | 10-30 mg/kg (p.o.) | Dose-dependent reduction of Aβ40 in guinea pig brain, plasma, CSF | [1] |

| Clinical Dose (Weekly) | 1800 - 4200 mg | Significant Notch signaling inhibition in adult patients with solid tumors | [5] |

| Clinical Dose (Intermittent) | 260 mg/m²/dose | Recommended Phase II dose in children with recurrent CNS malignancies (3 days on/4 days off) | [7][11] |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, this section outlines the methodologies employed in key studies to characterize MK-0752, as described in the cited literature.

In Vitro Cell Viability and Apoptosis Assays

-

Objective: To determine the effect of MK-0752 on the proliferation and survival of cancer cell lines.

-

Methodology Summary:

-

Cell Lines: Studies have utilized various cell lines, including human breast cancer, head and neck squamous cell carcinoma (HNSCC), uterine leiomyosarcoma (uLMS), and T-cell acute lymphoblastic leukemia (T-ALL).[9][10]

-

Treatment: Cells were cultured under standard conditions and treated with escalating doses of MK-0752 to determine dose-dependent effects.

-

Viability Assessment: Cell viability was commonly measured using colorimetric assays such as the MTT assay, which quantifies mitochondrial metabolic activity.[10]

-

Apoptosis Assessment: The induction of apoptosis was frequently assessed using a Caspase-Glo 3/7 assay, which measures the activity of key executioner caspases.[10] Results are typically quantified as relative light units (RLU).

-

Western Blot Analysis for Notch Pathway Modulation

-

Objective: To confirm that MK-0752 inhibits the Notch signaling pathway at the molecular level.

-

Methodology Summary:

-

Sample Preparation: Protein lysates were collected from cell lines or peripheral-blood mononuclear cells (PBMCs) from patients treated with MK-0752.[7]

-

Electrophoresis and Transfer: Proteins were separated by size using SDS-PAGE and transferred to a membrane.

-

Immunoblotting: Membranes were probed with primary antibodies specific for key proteins in the Notch pathway, such as the cleaved Notch1 intracellular domain (NICD1) and downstream targets like HES1 and HES5.[7]

-

Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) were used for detection via chemiluminescence. The intensity of the bands provides a semi-quantitative measure of protein expression.

-

In Vivo Xenograft and Tumorgraft Studies

-

Objective: To evaluate the antitumor efficacy of MK-0752, alone or in combination with other agents, in a living organism.

-

Methodology Summary:

-

Animal Models: Studies have primarily used immunodeficient mice (e.g., NOD/SCID) bearing human tumor xenografts or patient-derived tumorgrafts.[8][11]

-

Drug Administration: MK-0752 was administered orally (p.o.) according to various dosing schedules. Combination therapies, such as with the chemotherapeutic agent docetaxel, have also been investigated.[11]

-

Efficacy Endpoints: Tumor growth was monitored over time, typically by caliper measurements. Other endpoints included the analysis of cancer stem cell populations (e.g., via flow cytometry for markers like CD44+/CD24-) and mammosphere-forming efficiency (MSFE) from explanted tumors.[8][11]

-

Clinical Trial Methodologies

MK-0752 has been evaluated in several Phase I clinical trials to determine its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

-

Study Design: Trials have employed dose-escalation schemes with different administration schedules, including continuous once-daily dosing, intermittent dosing (e.g., 3 days on, 4 days off), and once-weekly dosing.[3][5]

-

Patient Population: Participants have included adult patients with advanced solid tumors and children with refractory central nervous system malignancies.[5][7]

-

Pharmacokinetics: Plasma concentrations of MK-0752 were measured at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine key PK parameters like Cₘₐₓ, AUC, and half-life.[5][7]

-

Pharmacodynamics: Target engagement was confirmed by measuring the inhibition of γ-secretase activity (e.g., by quantifying Aβ₄₀ peptide levels in plasma) and by assessing the modulation of Notch target genes in surrogate tissues like hair follicles or PBMCs.[5][7][9]

-

Toxicity and Efficacy: Dose-limiting toxicities (DLTs) were defined according to standard criteria (e.g., CTCAE v3.0). The most common drug-related toxicities included diarrhea, nausea, vomiting, and fatigue.[5][7] Preliminary antitumor efficacy was assessed by standard radiological criteria.

Logical Workflow for Clinical Trial Dosing Schedule Determination

The following diagram illustrates the logical workflow used in a Phase I trial to establish a recommended dose and schedule.

Caption: Workflow for Phase I dose escalation and MTD determination.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ascopubs.org [ascopubs.org]

- 10. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

MK-0752: A Technical Guide to a Potent Gamma-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0752 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a multi-subunit intramembrane protease complex.[1][2] Initially developed for the treatment of Alzheimer's disease due to gamma-secretase's role in the production of amyloid-beta (Aβ) peptides, MK-0752 has also been extensively investigated for its anti-cancer properties, primarily through its inhibition of the Notch signaling pathway.[1] This technical guide provides a comprehensive overview of MK-0752, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

Gamma-secretase is a crucial enzyme involved in the processing of numerous type I transmembrane proteins.[3][4] Its four core components are presenilin (which contains the catalytic site), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[3][4] MK-0752 exerts its inhibitory effect by targeting the presenilin subunit, thereby preventing the cleavage of gamma-secretase substrates.[5]

The two most well-characterized substrates of gamma-secretase with significant pathological relevance are the Amyloid Precursor Protein (APP) and the Notch receptors.

-

Amyloid Precursor Protein (APP) Processing: In the amyloidogenic pathway, sequential cleavage of APP by beta-secretase (BACE1) and then gamma-secretase results in the generation of Aβ peptides, primarily Aβ40 and Aβ42.[6][7] The accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[4] By inhibiting gamma-secretase, MK-0752 blocks this final cleavage step, leading to a reduction in Aβ production.

-

Notch Signaling Pathway: The Notch signaling pathway is a highly conserved pathway critical for cell-fate determination, proliferation, and survival.[8][9] Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, with the final cleavage being mediated by gamma-secretase. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to act as a transcriptional activator.[10][11] Aberrant Notch signaling is implicated in the development of various cancers.[8][10] MK-0752 inhibits the release of NICD, thereby downregulating Notch signaling.[9]

Quantitative Data

The following tables summarize the available quantitative data for MK-0752.

Table 1: In Vitro Potency of MK-0752

| Target | Assay System | IC50 Value | Reference |

| Gamma-Secretase (Notch) | T-cell acute lymphatic leukemia (T-ALL) cell lines | 50 nM | [12] |

| Gamma-Secretase (Notch) | T-ALL cell lines (G0→G1 arrest) | 6.2 µmol/L | [12] |

| Gamma-Secretase (Aβ40) | Human SH-SY5Y neuroblastoma cells | 5 nM | [13] |

| Gamma-Secretase (Notch) | Inhibition of γ-secretase-mediated cleavage | 55 nM | [14] |

Table 2: Pharmacokinetic Properties of MK-0752 in Humans (Advanced Solid Tumors)

| Parameter | Value | Dosing Schedule | Reference |

| Time to Peak Concentration (Tmax) | 3 - 8.4 hours | Multiple schedules | [15] |

| Half-life (t1/2) | Approximately 15 hours | Multiple schedules | [15] |

| Recommended Phase II Dose (weekly) | 1800 mg | Once weekly |

Experimental Protocols

In Vitro Gamma-Secretase Activity Assay (Cell-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds like MK-0752 on gamma-secretase in a cellular context using a luciferase reporter assay.

Principle: This assay utilizes a cell line engineered to express a fusion protein consisting of a gamma-secretase substrate (e.g., a fragment of APP or Notch) linked to a reporter protein (e.g., luciferase). Cleavage of the substrate by gamma-secretase releases the reporter, leading to a measurable signal. Inhibition of gamma-secretase results in a decrease in the reporter signal.

Materials:

-

Stable cell line expressing the gamma-secretase substrate-reporter fusion construct (e.g., U2OS cells expressing APP-C99-GFP or a luciferase-based reporter).[8][11]

-

Cell culture medium and supplements.

-

Test compound (MK-0752) and vehicle control (e.g., DMSO).

-

Luciferase assay reagent.[6]

-

96-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare serial dilutions of MK-0752 in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24 hours).[8]

-

Lysis and Reporter Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.[6]

-

Data Analysis: Determine the relative luminescence units (RLU) for each concentration of MK-0752. Plot the RLU against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Assessment in Animal Models

This protocol provides a general framework for evaluating the in vivo efficacy of MK-0752 in a relevant animal model (e.g., a transgenic mouse model of Alzheimer's disease or a tumor xenograft model).

Principle: To assess the effect of MK-0752 on Aβ levels in the brain or on tumor growth and Notch signaling in a cancer model.

Materials:

-

Appropriate animal model (e.g., Tg2576 mice for Alzheimer's disease, or mice with tumor xenografts).

-

MK-0752 formulation for oral administration.

-

Vehicle control.

-

Equipment for oral gavage.

-

Anesthesia and surgical tools for tissue collection.

-

ELISA kits for Aβ quantification or methods for tumor volume measurement and biomarker analysis (e.g., immunohistochemistry for NICD).

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the housing conditions and randomly assign them to treatment and control groups.

-

Dosing: Administer MK-0752 or vehicle control to the animals via oral gavage at the desired dose and frequency. The dosing schedule may vary depending on the study design (e.g., daily, intermittent, or weekly).[15]

-

Monitoring: Monitor the animals for any signs of toxicity. For cancer models, measure tumor volume at regular intervals.

-

Tissue Collection: At the end of the study, euthanize the animals and collect the relevant tissues (e.g., brain, tumor).

-

Analysis:

-

Alzheimer's Model: Homogenize the brain tissue and measure the levels of Aβ40 and Aβ42 using specific ELISA kits.

-

Cancer Model: Measure the final tumor volume. Process the tumor tissue for biomarker analysis, such as quantifying the levels of cleaved Notch (NICD) by Western blotting or immunohistochemistry to confirm target engagement.

-

-

Data Analysis: Statistically analyze the differences in Aβ levels or tumor growth and biomarker expression between the MK-0752-treated and control groups.

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

Caption: Amyloidogenic processing of APP and the inhibitory effect of MK-0752.

Notch Signaling Pathway

Caption: The Notch signaling pathway and its inhibition by MK-0752.

Experimental Workflow for In Vitro Evaluation of MK-0752

Caption: A typical workflow for determining the in vitro potency of MK-0752.

Conclusion

MK-0752 is a well-characterized gamma-secretase inhibitor with demonstrated activity against both Aβ production and Notch signaling. While its development for Alzheimer's disease was halted, it continues to be a valuable tool for cancer research, particularly in tumors with aberrant Notch pathway activation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with MK-0752 and other gamma-secretase inhibitors. Further investigation into Notch-sparing gamma-secretase modulators remains an active area of research for Alzheimer's disease therapeutics.

References

- 1. embopress.org [embopress.org]

- 2. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I Trial of Weekly MK-0752 in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. providence.elsevierpure.com [providence.elsevierpure.com]

- 8. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 10. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ascopubs.org [ascopubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I trial of the γ-secretase inhibitor MK-0752 in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Aberrant Activation of the Notch Signaling Pathway in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Notch signaling pathway, a highly conserved cell-to-cell communication system, is a critical regulator of cellular differentiation, proliferation, and apoptosis. Its precise functioning is paramount for normal tissue development and homeostasis. However, dysregulation of this intricate network, particularly its overactivation, is a common hallmark of numerous malignancies, driving tumor initiation, progression, and resistance to therapy. This in-depth technical guide explores the landscape of cancers characterized by an overactive Notch pathway, presenting quantitative data, detailed experimental methodologies for its assessment, and visual representations of the core signaling cascade and associated analytical workflows.

Cancers with Overactive Notch Signaling: A Quantitative Overview

The aberrant activation of the Notch pathway is implicated in a wide array of both hematological and solid tumors. The mechanisms of overactivation are diverse, ranging from activating mutations in the NOTCH receptors to the overexpression of its ligands and downstream target genes. The following tables summarize the quantitative data on Notch pathway overactivation in several key cancers.

T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Notch1 signaling is a major oncogenic driver in T-ALL, with activating mutations being a frequent event.[1]

| Alteration | Frequency in T-ALL | Reference |

| Activating NOTCH1 mutations | >50% | [1] |

| NOTCH1 PEST domain mutations | ~20-25% | [1] |

| FBXW7 mutations (affecting Notch1 degradation) | ~15% | [1] |

Significantly higher expression of Notch1 is detected in T-ALL with Notch1 mutations compared to those with wild-type Notch1.[2]

Breast Cancer

Overexpression of Notch receptors and ligands is correlated with poorer patient prognosis in breast cancer.[3] Aberrant Notch signaling has been extensively linked to the aggressive triple-negative breast cancer (TNBC) subtype.[3]

| Component | Observation | Reference |

| Notch4 Expression | 55.6% in TNBC samples vs. 25.5% in ER+ samples | [3] |

| Notch1 membranous staining | Significantly more marked in ERα-positive tumors | [4] |

| Cytoplasmic Notch1 | Significantly correlated with lymph node status and tumor grade | [4] |

Non-Small Cell Lung Cancer (NSCLC)

Alterations in the Notch pathway are observed in approximately one-third of non-small-cell lung carcinomas (NSCLCs).[5]

| Alteration | Frequency in NSCLC | Reference |

| Loss of Numb expression (leading to increased Notch activity) | ~30% | [5] |

| Gain-of-function mutations in NOTCH1 | ~10% | [5] |

| Elevated NOTCH3 expression | 30-40% of primary lung tumors | [6] |

Pancreatic Cancer

While the role of Notch signaling in pancreatic cancer can be context-dependent, evidence points to its overactivation contributing to tumor progression and treatment resistance.[7][8]

| Component | Observation in Pancreatic Ductal Adenocarcinoma (PDAC) | Reference |

| Notch1 and Notch3 | Increased levels in PDAC tissues | [9] |

| DLL1, DLL3, and DLL4 ligands | Increased levels in PDAC tissues and cell lines | [9] |

| Hes1 (downstream target) | Strong expression correlated with shorter overall survival (11.1 vs. 21.6 months) | [10] |

Colorectal Cancer (CRC)

A significant percentage of colorectal cancers exhibit overexpression of Notch pathway genes.[5]

| Component | Frequency of Overexpression (≥2-fold) | Reference |

| Receptors | ||

| Notch1 | 36% in CRCs | [5] |

| Notch2 | 29% in CRCs | [5] |

| Notch3 | 73% in CRCs | [5] |

| Notch4 | 56% in CRCs | [5] |

| Ligands | ||

| Jagged1 | 26% in CRCs | [5] |

| Jagged2 | 52% in CRCs | [5] |

| DLL1 | 25% in CRCs | [5] |

| DLL3 | 25% in CRCs | [5] |

| DLL4 | 39% in CRCs | [5] |

| Overall Pathway Activation | 86% of CRCs | [5] |

Mutation frequencies of key Notch pathway genes in the TCGA-CRC cohort have also been reported.[8]

| Gene | Mutation Frequency in TCGA-CRC | Reference |

| CREBBP | 26% | [8] |

| EP300 | 17% | [8] |

| NOTCH3 | 18% | [8] |

| NOTCH2 | 15% | [8] |

| NOTCH1 | 11% | [8] |

Glioblastoma (GBM)

Elevated Notch signaling is a key feature of glioblastoma, contributing to the maintenance of glioma stem cells (GSCs).[1][4]

| Component | Observation in High-Grade Glioma/GBM | Reference |

| Notch1 and Hes1 | Highly expressed in high-grade glioma tissues compared to control brain tissues | [6] |

| NICD-positive cells | Decrease from 21.9% to 5.1% after a 7-day treatment with a γ-secretase inhibitor | [11] |

Visualizing the Notch Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the canonical Notch signaling pathway and the workflows of key experimental techniques used to assess its activity.

References

- 1. The role of NOTCH1 signaling in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations increased overexpression of Notch1 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Notch-1 and Notch-4 receptors as prognostic markers in breast cancer [sfera.unife.it]

- 5. Frequent Activation of Notch Signaling Pathway in Colorectal Cancers and Its Implication in Patient Survival Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Expression of Notch receptors and their ligands in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Notch pathway activation is associated with pancreatic cancer treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular and Clinical Effects of Notch Inhibition in Glioma Patients: A Phase 0/I Trial - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development history of MK-0752

An In-Depth Technical Guide to the Discovery and Development of MK-0752

Introduction

MK-0752 is a potent, orally bioavailable small molecule inhibitor of γ-secretase, a multi-subunit intramembrane protease. Initially developed for the treatment of Alzheimer's disease, its mechanism of action led to its repurposing as an investigational anti-cancer agent. This guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of MK-0752, tailored for researchers and drug development professionals.

Discovery and Rationale

The discovery of γ-secretase inhibitors (GSIs) was driven by the amyloid hypothesis of Alzheimer's disease, which posits that the accumulation of amyloid-β (Aβ) peptides is a primary cause of the neurodegeneration observed in the disease.[1] γ-secretase is one of the two key enzymes responsible for cleaving the amyloid precursor protein (APP) to produce Aβ.[1][2] Consequently, inhibiting this enzyme was identified as a promising therapeutic strategy to reduce Aβ production.[1][3]

MK-0752, with the chemical name cis-3-[4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl] propanoic acid, emerged from drug discovery programs aimed at identifying potent and specific GSIs.[4][5] However, a significant challenge for GSIs is their on-target toxicity related to the inhibition of Notch signaling.[1][3] The Notch receptor is another critical substrate of γ-secretase, and its cleavage is essential for cell-fate determination, proliferation, and survival.[6][7] Inhibition of Notch signaling can lead to severe gastrointestinal toxicity and other adverse effects.[3]

Despite these challenges, the role of aberrant Notch signaling in the pathogenesis of various cancers provided a new avenue for the development of GSIs like MK-0752.[8][9] Over-activation of the Notch pathway is implicated in T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, pancreatic cancer, and central nervous system (CNS) malignancies, making it a viable target for anti-cancer therapy.[4][10][11][12] This led to the strategic shift of MK-0752's clinical development from Alzheimer's disease to oncology.[12]

Mechanism of Action

MK-0752 exerts its biological effects by directly inhibiting the catalytic activity of the γ-secretase complex. This enzyme is an aspartyl protease with presenilin forming the catalytic core.[1][13] Inhibition of γ-secretase by MK-0752 blocks the intramembrane cleavage of its type 1 membrane protein substrates.

The two most well-characterized substrates with significant pathological and physiological relevance are:

-

Amyloid Precursor Protein (APP): By inhibiting the cleavage of the C99 fragment of APP, MK-0752 reduces the production of Aβ peptides, particularly the aggregation-prone Aβ40 and Aβ42 isoforms.[14]

-

Notch Receptor: MK-0752 blocks the final proteolytic cleavage of the Notch receptor, which is required to release the Notch intracellular domain (NICD).[4][7] The NICD normally translocates to the nucleus to act as a transcriptional activator for target genes (e.g., HES family), which regulate cell differentiation and proliferation.[7][11] By preventing NICD release, MK-0752 effectively downregulates this signaling pathway.[4]

It is this dual inhibition that underlies both its initial therapeutic rationale in Alzheimer's disease and its subsequent investigation, along with its associated toxicities, in cancer.

Caption: Mechanism of γ-secretase inhibition by MK-0752.

Preclinical Development

MK-0752 has undergone extensive preclinical evaluation in both in vitro and in vivo models to characterize its potency, selectivity, and efficacy.

In Vitro Studies

In vitro assays were crucial for determining the potency of MK-0752. The compound was shown to be a moderately potent inhibitor of γ-secretase, effectively reducing Aβ40 production in human SH-SY5Y neuroblastoma cells in a dose-dependent manner.[14] It also demonstrated the ability to block the cleavage of the Notch intracellular domain (ICD) and its subsequent translocation to the nucleus.[4][14] In T-cell acute lymphatic leukemia cell lines with notch-activating mutations, MK-0752 induced G0/G1 cell cycle arrest.[11]

| Assay Type | Cell Line | Parameter | Value | Reference |

| Aβ40 Production | Human SH-SY5Y | IC₅₀ | 5 nM | [14][15] |

| γ-Secretase Inhibition | (General) | IC₅₀ | ~50 nM | [5][16] |

| Cell Cycle Arrest | T-ALL Cell Lines | IC₅₀ | 6.2 µM | [11] |

In Vivo Studies

Animal models were used to assess the pharmacokinetics, pharmacodynamics, and anti-tumor activity of MK-0752. Studies in guinea pigs and rhesus monkeys confirmed that orally administered MK-0752 could cross the blood-brain barrier and achieve concentrations sufficient to inhibit γ-secretase activity, leading to a significant reduction in Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).[14][15]

In oncology models, MK-0752 showed significant activity. In human breast tumorgraft models, treatment with MK-0752 reduced the population of breast cancer stem cells (BCSCs) by inhibiting the Notch pathway.[17][18] Furthermore, it demonstrated a synergistic effect when combined with the chemotherapy agent docetaxel, enhancing its efficacy.[4][7]

| Animal Model | Dosing | Key Finding | Reference |

| Guinea Pig | 10-30 mg/kg (oral) | Dose-dependent reduction of Aβ40 in plasma, brain, and CSF (Brain IC₅₀: 440 nM) | [14] |

| Rhesus Monkey | 240 mg/kg (oral) | 90% decrease in newly produced Aβ in the brain | [14][15] |

| Breast Cancer Tumorgraft (Mouse) | N/A | Reduced BCSC population; Enhanced efficacy of docetaxel | [17][18] |

Clinical Development

The clinical development of MK-0752 has spanned multiple Phase I and II trials, primarily in patients with advanced solid tumors and hematological malignancies.

Phase I Study in Advanced Solid Tumors

A key Phase I study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics of MK-0752 in 103 adult patients with advanced solid tumors.[8][9] The study explored three different dosing schedules to manage toxicity.

| Dosing Schedule | Doses Administered | Key Observation |

| Continuous Once-Daily | 450 and 600 mg | Higher toxicity |

| Intermittent (3 of 7 days) | 450 and 600 mg | Intermediate toxicity |

| Once-Weekly | 600 to 4,200 mg | Generally well-tolerated; selected for further study |

The most common drug-related adverse events were diarrhea, nausea, vomiting, and fatigue.[8][9] The once-weekly schedule was found to be the most tolerable and resulted in strong modulation of a Notch gene signature in hair follicles, confirming target engagement at doses of 1,800 mg and higher.[8][9] A complete response was observed in one patient with high-grade glioma.[8][9]

Pharmacokinetic Properties

Pharmacokinetic analysis from the Phase I solid tumor study revealed that MK-0752 has a half-life of approximately 15 hours.[8][9] The area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) increased in a less than dose-proportional manner.[8][9]

| Parameter | Value | Patient Population | Reference |

| Half-life (t₁/₂) | ~15 hours | Adult Solid Tumors | [8][9] |

| AUC₀₋₂₄hr (Day 1) | 723 µM·hr | T-ALL (150 mg/m²) | [12][16] |

| AUC₀₋₂₄hr (Day 1) | 1592 µM·hr | T-ALL (300 mg/m²) | [12][16] |

| Cmax (Day 1) | 55 µM | T-ALL (150 mg/m²) | [12][16] |

| Cmax (Day 1) | 121 µM | T-ALL (300 mg/m²) | [12][16] |

Studies in Specific Cancers

-

T-Cell Acute Lymphoblastic Leukemia (T-ALL): A Phase I trial in patients with T-ALL and other leukemias identified a dose-limiting toxicity (DLT) of Grade 3/4 diarrhea at the 300 mg/m² once-daily dose.[12][16] Despite the toxicity, plasma concentrations were sufficient to inhibit γ-secretase, and one patient with a Notch-activating mutation showed a significant reduction in a mediastinal mass.[12]

-

Pediatric CNS Malignancies: In children with refractory CNS tumors, a 3-days-on/4-days-off schedule established a recommended Phase II dose of 260 mg/m²/dose.[11] A separate trial exploring a once-weekly schedule found the regimen to be well-tolerated at doses up to 1,400 mg/m², with less gastrointestinal toxicity than observed in adult studies.[19]

-

Advanced Breast Cancer: A Phase I/II trial (NCT00645333) investigated MK-0752 in combination with docetaxel.[20] The study demonstrated that clinically meaningful doses of both drugs could be administered with manageable toxicity, and serial tumor biopsies showed a decrease in BCSC markers.[17][18]

Caption: Logical flow of MK-0752's development history.

Experimental Protocols

Aβ40 Reduction Assay in SH-SY5Y Cells

Human SH-SY5Y neuroblastoma cells were cultured and treated with varying concentrations of MK-0752. Following treatment, the concentration of Aβ40 secreted into the cell culture medium was quantified, typically using a sandwich enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve, representing the concentration of MK-0752 required to reduce Aβ40 production by 50%.[14]

Pharmacokinetic Analysis in Clinical Trials

Blood samples were collected from patients at predefined time points before and after MK-0752 administration (e.g., 1, 2, 3, 6, 8, and 24 hours post-dose).[11][19] Plasma was separated and stored frozen until analysis. The plasma concentrations of MK-0752 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with a lower limit of quantitation of 50 ng/mL.[11] Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles using non-compartmental analysis.[19]

Pharmacodynamic Assessment (Notch Gene Signature)

To confirm target engagement in patients, hair follicles were collected at higher dose levels in the Phase I solid tumor trial.[8][9] RNA was extracted from the follicles, and the expression of a predefined set of Notch target genes was analyzed, likely using quantitative real-time PCR (qRT-PCR). Significant inhibition of this gene signature compared to baseline provided evidence of pharmacodynamic activity and Notch pathway modulation at clinically achievable doses.[8][9]

Caption: Experimental workflow for breast cancer tumorgraft studies.

Conclusion

MK-0752 is a well-characterized γ-secretase inhibitor whose development trajectory highlights key themes in modern drug discovery, including the challenge of on-target toxicity and the strategic repurposing of compounds based on a deep understanding of their mechanism of action. While its development for Alzheimer's disease was halted, it has provided valuable clinical data as an anti-cancer agent targeting the Notch signaling pathway. The extensive preclinical and clinical studies have established its safety profile, pharmacokinetic properties, and evidence of target engagement and clinical benefit in various cancers. The findings from the MK-0752 program, particularly regarding dosing schedules to mitigate toxicity, continue to inform the development of other Notch pathway inhibitors and targeted cancer therapies.

References

- 1. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medkoo.com [medkoo.com]

- 6. Facebook [cancer.gov]

- 7. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. embopress.org [embopress.org]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ascopubs.org [ascopubs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Phase I Trial of Weekly MK-0752 in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Pharmacodynamics of MK-0752 in preclinical models

An In-depth Technical Guide on the Pharmacodynamics of MK-0752 in Preclinical Models

Introduction

MK-0752 is a potent, orally bioavailable, small-molecule inhibitor of γ-secretase, an intramembrane protease complex.[1][2] Initially investigated for the treatment of Alzheimer's disease due to its ability to modulate the processing of amyloid precursor protein (APP), its primary focus in oncology stems from its potent inhibition of the Notch signaling pathway.[3][4] Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, where it plays a critical role in promoting cell proliferation, survival, and the maintenance of cancer stem cells (CSCs).[2][3] This document provides a comprehensive overview of the preclinical pharmacodynamics of MK-0752, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of Notch Signaling

MK-0752 exerts its primary antineoplastic effects by inhibiting γ-secretase, a key enzyme in the activation of the Notch signaling pathway.[2] The Notch pathway is initiated by ligand binding to the Notch receptor, leading to two successive proteolytic cleavages. The second cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD).[1][2] NICD then translocates to the nucleus, where it forms a complex with other proteins to activate the transcription of target genes, such as those in the HES and HEY families, which regulate cell differentiation and proliferation.[1][2] By blocking γ-secretase, MK-0752 prevents the release of NICD, thereby inhibiting downstream gene transcription and suppressing the pro-tumorigenic effects of Notch activation.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Gamma-Secretase in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The production of Aβ is a pivotal event in the amyloid cascade hypothesis, which posits that this accumulation initiates the pathological cascade of AD.[3][4] The enzyme gamma-secretase (γ-secretase) is central to this process, as it performs the final proteolytic cleavage of the Amyloid Precursor Protein (APP) to generate Aβ peptides.[5][6] This guide provides a comprehensive technical overview of γ-secretase, its structure, catalytic mechanism, role in AD pathogenesis, and its position as a primary therapeutic target. We will delve into detailed experimental protocols for studying its activity and present quantitative data on its inhibitors and modulators. Signaling pathways and experimental workflows are visualized to provide clear, actionable insights for research and development.

The Gamma-Secretase Complex: Structure and Assembly

Gamma-secretase is a multi-subunit intramembrane aspartyl protease complex.[5][7] Unlike simpler proteases, it is composed of four essential protein components that must assemble correctly to become active.[1][5][8][9]

Core Components:

-

Presenilin (PSEN1 or PSEN2): This is the catalytic subunit of the complex.[8][9][10] Presenilins are nine-transmembrane proteins that undergo autoproteolysis to form a stable heterodimer of an N-terminal fragment (NTF) and a C-terminal fragment (CTF).[8][9] These fragments harbor the two catalytic aspartate residues essential for proteolytic activity, located within transmembrane domains 6 and 7.[9] Mutations in the PSEN1 and PSEN2 genes are the most common cause of early-onset familial Alzheimer's disease (FAD).[1][3]

-

Nicastrin (NCT): A large, single-pass transmembrane glycoprotein that functions as a scaffold for the complex and is involved in substrate recognition.[8][9]

-

Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein that plays a crucial role in the initial stabilization and assembly of the complex.[5][8][9]

-

Presenilin enhancer 2 (PEN-2): A small, hairpin-like two-transmembrane protein that is the last component to join the complex.[5][8][9] The binding of PEN-2 triggers the endoproteolysis of presenilin, which is the final step in activating the γ-secretase complex.[8]

The assembly is a sequential process, starting with the formation of a stable subcomplex of Nicastrin and APH-1, followed by the incorporation of Presenilin.[8] The final addition of PEN-2 induces the conformational change that leads to presenilin autoproteolysis and the formation of the active enzyme.[8]

Catalytic Mechanism and Substrate Processing

Gamma-secretase performs intramembrane proteolysis, cleaving its substrates within their transmembrane domains (TMDs).[10][11] This is a challenging catalytic process occurring in a hydrophobic lipid environment. The enzyme is known to cleave over 150 different type-I transmembrane proteins, highlighting its broad biological importance.[11][12]

Amyloid Precursor Protein (APP) Processing

The most studied substrate in the context of AD is APP.[11] APP processing can occur via two main pathways:

-

Non-Amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain.[3][5][13] This cleavage precludes the formation of the Aβ peptide. The resulting C-terminal fragment (C83) is then cleaved by γ-secretase, releasing a harmless p3 peptide.[3][6][13]

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1), which generates a soluble ectodomain (sAPPβ) and a membrane-bound 99-amino acid C-terminal fragment (C99 or β-CTF).[5][13][14] C99 is the direct substrate for γ-secretase.

Gamma-secretase cleavage of C99 is a processive event that occurs at multiple sites:

-

ε-cleavage (Epsilon-cleavage): This is the initial cleavage that occurs near the cytoplasmic boundary of the TMD, releasing the APP Intracellular Domain (AICD).[5][15] This cleavage can happen at residue 48 or 49, generating Aβ48 or Aβ49.[16]

-

ζ-cleavage (Zeta-cleavage): Following ε-cleavage, the complex performs a cleavage at residue 46.[5][15]

-

γ-cleavage (Gamma-cleavage): This is the final, processive trimming step.[16] The enzyme sequentially removes 3-4 amino acid residues at a time, leading to the production of Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[6][15][16]

Familial AD mutations in PSEN genes often alter this processive cleavage, leading to an increased ratio of Aβ42 to Aβ40, which is a key pathogenic event.[3][14][17]

Notch Signaling

Besides APP, a critical substrate for γ-secretase is the Notch receptor.[5][10] Notch signaling is a highly conserved pathway crucial for cell-fate decisions during development and in adult tissues.[18][19] Ligand binding to Notch triggers sequential cleavage by ADAM family proteases and then by γ-secretase.[20][21] This final cut releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression.[20][21] The essential role of γ-secretase in this pathway is the primary reason for the severe side effects observed with pan-inhibitors of the enzyme.[22][23]

Therapeutic Strategies Targeting Gamma-Secretase

As a crucial enzyme for Aβ production, γ-secretase has been a prime therapeutic target for AD.[1][6] Strategies have evolved from broad inhibition to more nuanced modulation.

Gamma-Secretase Inhibitors (GSIs)

GSIs are compounds that block the catalytic activity of the enzyme. While effective at reducing Aβ levels in preclinical models, they have failed in clinical trials.[24][25][26] The Phase 3 trial of Semagacestat was halted due to cognitive worsening and an increased risk of skin cancer.[4][26] These detrimental effects are largely attributed to the on-target inhibition of Notch and other substrates, as well as the accumulation of the neurotoxic C99 fragment.[22][26]

Gamma-Secretase Modulators (GSMs)

In contrast to GSIs, GSMs do not inhibit the overall activity of the enzyme. Instead, they allosterically modulate its function to shift the cleavage of C99 from producing the highly amyloidogenic Aβ42 to shorter, less harmful Aβ species like Aβ38 and Aβ37.[4][11][27] This approach avoids the toxicity associated with blocking Notch signaling.[22][23] Certain non-steroidal anti-inflammatory drugs (NSAIDs), like ibuprofen, were among the first compounds identified with GSM activity.[27] Newer, more potent, and selective GSMs have been developed and show promise as a safer therapeutic strategy.[25][27]

Quantitative Data Summary

The following tables summarize key quantitative data for selected γ-secretase inhibitors and modulators.

Table 1: Gamma-Secretase Inhibitors (GSIs) - In Vitro Potency

| Compound | Target | IC₅₀ (nM) | Assay System | Reference |

|---|---|---|---|---|

| Semagacestat | γ-secretase | 5.5 | Cell-based Aβ40 | [22] |

| Avagacestat | γ-secretase | 0.27 | Cell-based Aβ40 | [28] |

| DAPT | γ-secretase | 20 | Cell-free Aβ40 | [23] |

| L-685,458 | γ-secretase | 0.078 | Purified enzyme | [29] |

| Begacestat | γ-secretase | 5.6 | Cell-based Aβ40 |[28] |

Table 2: Gamma-Secretase Modulators (GSMs) - In Vitro Activity

| Compound | Effect on Aβ42 | EC₅₀ (nM) | Effect on Aβ38 | Assay System | Reference |

|---|---|---|---|---|---|

| Tarenflurbil | ↓ | 200,000 | ↑ | SH-SY5Y Cells | [22] |

| Ibuprofen | ↓ | >100,000 | ↑ | H4 Cells | [27] |

| E2012 | ↓ | 33 | ↑ | CHO Cells | [25] |

| JNJ-40418677 | ↓ | 13 | ↑ | SH-SY5Y Cells | [25] |

| BMS-932,481 | ↓ | 8 | ↑ | CSF Aβ42 |[30] |

(Note: IC₅₀/EC₅₀ values can vary significantly based on the assay system and conditions used.)

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of γ-secretase. Below are protocols for common assays.

In Vitro Gamma-Secretase Activity Assay (Cell-Free)

This assay measures the activity of isolated γ-secretase on a synthetic or purified substrate.

Objective: To quantify γ-secretase enzymatic activity and assess the potency of inhibitors in a cell-free environment.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing endogenous or overexpressed γ-secretase (e.g., HEK293T, CHO).

-

Harvest cells and homogenize in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors).

-

Centrifuge to pellet nuclei and debris.

-

Perform ultracentrifugation of the supernatant to pellet the membrane fraction.

-

Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 1% CHAPSO or digitonin).[17]

-

-

Enzyme Reaction:

-

Incubate the solubilized membrane preparation (containing the enzyme) with a purified substrate (e.g., recombinant C99-His tag) or a fluorogenic substrate.[17][29]

-

The reaction buffer should contain lipids like phosphatidylcholine to maintain enzyme stability.[17]

-

For inhibitor studies, pre-incubate the enzyme with the test compound before adding the substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).[17]

-

-

Product Detection:

-

Stop the reaction (e.g., by snap freezing).[17]

-

Detect the cleavage products (Aβ peptides or AICD).

-

For Aβ: Use specific ELISAs (Enzyme-Linked Immunosorbent Assay) for Aβ40 and Aβ42 or use Western blotting with antibodies against Aβ.[17]

-

For AICD: Use Western blotting with an antibody against the C-terminus of APP.[31]

-

For Fluorogenic Substrates: Measure the increase in fluorescence using a plate reader.[29]

-

Cell-Based Aβ Production Assay

This assay measures the secretion of Aβ from cultured cells and is used to evaluate the efficacy of compounds in a more physiologically relevant setting.

Objective: To measure the effect of test compounds on the production and secretion of Aβ40 and Aβ42 in intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells that produce sufficient levels of Aβ (e.g., U2OS or CHO cells stably overexpressing human APP).[32]

-

Allow cells to adhere and grow to a desired confluency (e.g., 80-90%).

-

Replace the culture medium with fresh medium containing the test compound (GSI or GSM) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specific period (e.g., 24 hours).[32]

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove any detached cells or debris.

-

The supernatant now contains the secreted Aβ peptides.

-

Optionally, lyse the cells to analyze intracellular Aβ or APP fragments (C83/C99).

-

-

Aβ Quantification:

-

Use highly sensitive sandwich ELISA kits specific for Aβ40 and Aβ42 to quantify the peptide concentrations in the conditioned medium.

-

Follow the manufacturer's protocol for the ELISA, which typically involves incubating the sample on an antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP), and finally adding a substrate to produce a colorimetric or chemiluminescent signal.

-

Read the plate on a microplate reader and calculate concentrations based on a standard curve.

-

-

Data Analysis:

-

Normalize the Aβ concentrations to the total protein content of the corresponding cell lysate to account for any differences in cell viability or number.

-

Plot the Aβ concentration against the compound concentration to determine the IC₅₀ (for GSIs) or EC₅₀ (for GSMs) and the Aβ42/Aβ40 ratio.

-

Challenges and Future Directions

Despite extensive research, targeting γ-secretase remains a significant challenge. The failure of GSIs in clinical trials highlighted the critical need for substrate selectivity.[26] The future of γ-secretase-targeted therapy for AD likely lies with GSMs or other novel approaches that can selectively reduce the production of toxic Aβ species without impairing the processing of other essential substrates like Notch.[25][27]

Key areas for future research include:

-

Structural Biology: High-resolution cryo-EM structures of γ-secretase in complex with different substrates, inhibitors, and modulators will continue to provide invaluable insights into its mechanism and aid in the rational design of new drugs.[9][16]

-

Substrate-Specific Modulation: Developing compounds that can specifically target the interaction of γ-secretase with APP, leaving Notch processing intact.

-

Biomarker Development: Identifying and validating biomarkers that can track the engagement of GSMs with their target in the CNS and predict clinical efficacy.

Conclusion

Gamma-secretase is a complex and fascinating enzyme that sits at the crossroads of Alzheimer's disease pathogenesis and essential cellular signaling. Its role in generating the Aβ peptide makes it an undeniable target for therapeutic intervention. While early attempts with direct inhibitors were unsuccessful due to mechanism-based toxicities, the development of gamma-secretase modulators has opened a new and promising therapeutic window. By selectively lowering the production of the most neurotoxic Aβ species, GSMs may offer a safe and effective strategy to alter the course of Alzheimer's disease. Continued in-depth research into the intricate biology of this enzyme is paramount for translating these promising preclinical findings into successful clinical therapies.

References

- 1. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Presenilins and γ-Secretase: Structure, Function, and Role in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Function of the γ‑Secretase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Gamma secretase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. The substrate repertoire of γ-secretase/presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Complex Regulation of gamma-Secretase: from Obligatory to Modulatory Subunits [frontiersin.org]

- 15. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alzforum.org [alzforum.org]

- 17. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Therapeutic potential of gamma-secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 26. openaccessjournals.com [openaccessjournals.com]

- 27. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 28. go.drugbank.com [go.drugbank.com]

- 29. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. innoprot.com [innoprot.com]

The Impact of MK-0752 on Cancer Stem Cell Renewal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and therapeutic resistance.[1] A key signaling pathway implicated in the maintenance of CSCs is the Notch pathway.[2] Dysregulation of Notch signaling is associated with a variety of cancers, making it a compelling therapeutic target.[3][4] MK-0752 is a potent, orally bioavailable gamma-secretase inhibitor (GSI) that targets the Notch signaling pathway.[3][5] By inhibiting gamma-secretase, MK-0752 prevents the cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD). The NICD's translocation to the nucleus and subsequent activation of target genes are critical for CSC self-renewal and proliferation.[6] This technical guide provides an in-depth overview of MK-0752, its mechanism of action, and its impact on cancer stem cell renewal, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of MK-0752.

Table 1: Preclinical Efficacy of MK-0752

| Cancer Type | Model System | MK-0752 Concentration/Dose | Key Findings | Reference(s) |

| Breast Cancer | Human Tumorgrafts (MC1, BCM-2147) | Not Specified | Reduced breast cancer stem cell (BCSC) population. | [6] |

| Breast Cancer | Patient-Derived Mammospheres | Not Specified | Suppression of breast cancer stem cells. | [7] |

| Glioblastoma | Glioblastoma Stem Cells (GSCs) | 25 μM | Decreased proliferation and self-renewal of GSCs; reduced the number of secondary neurospheres. | [5] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | PDAC Xenografts | Not Specified | Monotherapy significantly blocked tumor growth in 5 of 9 xenografts. | [8] |

| HPV-Positive Head and Neck Squamous Cell Carcinoma | SCC154 Cell Line | IC50 | Induced apoptosis. | [9] |

Table 2: Clinical Trial Data for MK-0752

| Clinical Trial ID | Cancer Type | Phase | MK-0752 Dose | Key Findings on CSCs and Efficacy | Reference(s) |

| NCT00645333 | Advanced or Metastatic Breast Cancer | I/II | 300, 450, 600, 800 mg (in combination with docetaxel) | Decrease in CD44+/CD24−, ALDH+, and mammosphere-forming efficiency (MSFE) in patient tumors. | [6][10] |

| Not Specified | Advanced Solid Tumors | I | 450 mg - 4200 mg (weekly) | Weekly dosing was well-tolerated and resulted in strong modulation of a Notch gene signature. | [4][8] |

| NCT01098344 | Pancreatic Ductal Adenocarcinoma (PDAC) | I | Up to 1800 mg (weekly, in combination with gemcitabine) | 13 patients achieved stable disease; 1 confirmed partial response. | [1][11] |

| Not Specified | Refractory CNS Malignancies (Pediatric) | I | 200 mg/m² starting dose | Recommended Phase II dose of 260 mg/m²/dose (3 days on, 4 days off). | [6][12] |

Table 3: In Vitro Inhibitory Concentrations of MK-0752

| Assay | Cell Line | IC50 | Reference(s) |

| Gamma-Secretase Inhibition | T-cell acute lymphatic leukemia cell lines | 6.2 μmol/L | [12] |

| Gamma-Secretase Inhibition (general) | Not Specified | ~50 nmol/L | [4][12] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of MK-0752 and a typical experimental workflow for its evaluation.

Caption: The Notch signaling pathway and the inhibitory action of MK-0752.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Targeting Notch signalling pathway of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. A phase I trial of the γ-secretase inhibitor MK-0752 in combination with gemcitabine in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency of MK-0752 in SH-SY5Y Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and mechanism of action of MK-0752, a gamma-secretase inhibitor, in the human neuroblastoma SH-SY5Y cell line. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in neurodegenerative diseases and oncology.

Quantitative Assessment of MK-0752 Potency

MK-0752 has been identified as a potent inhibitor of γ-secretase, a key enzyme in the processing of Amyloid Precursor Protein (APP) and the activation of Notch signaling. In the widely used SH-SY5Y neuroblastoma cell model, MK-0752 demonstrates a significant, dose-dependent reduction in the production of Amyloid Beta 40 (Aβ40).

Table 1: In Vitro Potency of MK-0752 in SH-SY5Y Cells

| Compound | Target | Cell Line | Parameter | Value | Reference |

| MK-0752 | γ-secretase | Human SH-SY5Y | Aβ40 Reduction | IC50: 5 nM | [1][2][3] |

Mechanism of Action: Inhibition of γ-Secretase

MK-0752 exerts its effects by inhibiting the activity of the γ-secretase complex, an intramembrane protease. This inhibition impacts two major signaling pathways:

-

Amyloid Precursor Protein (APP) Processing: By blocking γ-secretase, MK-0752 prevents the cleavage of the APP C-terminal fragment (APP-CTF), a critical step in the generation of amyloid-beta (Aβ) peptides, including Aβ40 and Aβ42. This leads to a reduction in the secretion of these amyloidogenic peptides.

-

Notch Signaling Pathway: MK-0752 also inhibits the cleavage of the Notch receptor, which is necessary for the release of the Notch Intracellular Domain (NICD). The NICD normally translocates to the nucleus to regulate the transcription of target genes, such as HES1. Inhibition of this process by MK-0752 effectively blocks Notch signaling.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the in vitro potency of MK-0752 in SH-SY5Y cells.

SH-SY5Y Cell Culture and Maintenance

-

Growth Medium: A 1:1 mixture of ATCC-formulated Minimum Essential Medium (MEM) and F12 medium is recommended. This should be supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Antibiotic/Antimycotic solution.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculturing: When cells reach 60-80% confluency, they should be subcultured. This involves washing with 1x DPBS, followed by incubation with 0.05% Trypsin-EDTA for 5 minutes at 37°C. The trypsin is then inactivated with FBS-containing medium, and the cells are collected by centrifugation.

Aβ40 Reduction Assay (ELISA)

This protocol outlines the measurement of Aβ40 levels in the cell culture supernatant following treatment with MK-0752.

-

Cell Seeding: Seed SH-SY5Y cells in a 6-well plate and allow them to adhere and grow to a desired confluency.

-

Treatment: Treat the cells with varying concentrations of MK-0752 (and a vehicle control) in fresh cell culture medium.

-

Supernatant Collection: After the desired incubation period (e.g., 16 hours), collect the cell culture medium.[4]

-

Centrifugation: Centrifuge the collected supernatant to pellet any detached cells or debris.

-

ELISA: Measure the concentration of Aβ40 in the cleared supernatant using a commercially available Aβ40 ELISA kit, following the manufacturer's instructions.

Notch Signaling Inhibition Assay (Western Blot for NICD)

This protocol describes the detection of the Notch Intracellular Domain (NICD) in cell lysates to assess the inhibitory effect of MK-0752 on Notch signaling.

-

Cell Lysis:

-

After treatment with MK-0752, wash the SH-SY5Y cells with ice-cold PBS.

-

Lyse the cells using RIPA Lysis Buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate in a microfuge tube.

-

Clarify the lysate by centrifugation at high speed at 4°C.

-

-

Protein Quantification: Determine the total protein concentration of the lysate using a BCA Protein Assay Kit.

-

Sample Preparation: Mix the lysate with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer:

-

Separate the protein lysates on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the cleaved Notch1 Intracellular Domain (NICD).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

HES1 Gene Expression Analysis (qRT-PCR)

This protocol details the measurement of HES1 mRNA levels, a downstream target of Notch signaling, to confirm the inhibitory effect of MK-0752.

-

RNA Extraction: Following treatment with MK-0752, extract total RNA from SH-SY5Y cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qPCR):

-

Prepare a qPCR reaction mixture containing cDNA template, gene-specific primers for HES1 and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qPCR reaction using a real-time PCR instrument.

-

-

Data Analysis: Analyze the relative expression of HES1 mRNA, normalized to the reference gene, using the comparative Ct (ΔΔCt) method.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways affected by MK-0752.

Caption: Experimental workflow for assessing MK-0752 potency in SH-SY5Y cells.

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of MK-0752.

Caption: Notch signaling pathway and the inhibitory action of MK-0752.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with MK-0752

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0752 is a potent, orally bioavailable small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in various cancers, making it a compelling target for therapeutic intervention. MK-0752 functions by blocking the cleavage of the Notch receptor, which prevents the release of the Notch intracellular domain (NICD).[1][3] Consequently, the translocation of NICD to the nucleus and the subsequent activation of downstream target genes are inhibited.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the biological effects of MK-0752 on cancer cells.

Mechanism of Action